
Atracurium
Overview
Description
Atracurium besylate is a non-depolarizing neuromuscular blocking agent used primarily to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It belongs to the benzylisoquinolinium class of compounds and works by competitively inhibiting the action of acetylcholine at the neuromuscular junction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium besylate is synthesized through a multi-step process involving the reaction of tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent. This is followed by a reaction with pentanediol under alkali catalysis, and finally, the product is reacted with oxalic acid addition salts to form the desired compound .
Industrial Production Methods
In industrial settings, the preparation of this compound besylate involves dissolving the compound in water for injection, adjusting the pH with phosphoric acid, and filtering the solution through PVDF filters. The solution is then filled into containers under nitrogen to maintain low oxygen levels .
Chemical Reactions Analysis
Atracurium besylate undergoes several types of chemical reactions:
Hydrolysis: The compound can undergo enzymatic ester hydrolysis, leading to the formation of monoquaternary metabolites.
Hofmann Elimination: Under mild alkaline conditions, this compound besylate decomposes via Hofmann elimination, producing laudanosine and monoquaternary acrylate.
Common reagents used in these reactions include alkali catalysts and phosphoric acid. The major products formed are laudanosine and monoquaternary acrylate .
Scientific Research Applications
Clinical Uses
- Skeletal Muscle Relaxation : Atracurium is primarily used to induce skeletal muscle relaxation during surgery. It facilitates endotracheal intubation by providing optimal conditions for airway management. The onset of action occurs within approximately 4 minutes, with effects lasting up to an hour .
- Mechanical Ventilation : In the intensive care unit, this compound is employed to assist with mechanical ventilation, allowing for better patient control and comfort during respiratory support .
- Endotracheal Intubation : Although other agents like succinylcholine are preferred for rapid intubation, this compound can be used when longer duration of action is acceptable .
Pharmacokinetics
This compound undergoes unique metabolic pathways that contribute to its safety profile:
- Hofmann Elimination : This process allows this compound to degrade in physiological conditions, making it suitable for patients with renal or hepatic impairment since it does not rely on these organs for metabolism .
- Ester Hydrolysis : Although initially thought to be the primary pathway, clinical evidence suggests Hofmann elimination predominates in vivo .
Adverse Effects
While generally safe, this compound can cause side effects:
- Common Side Effects : Flushing, hypotension, and allergic reactions may occur. Serious reactions such as anaphylaxis have been documented in rare cases .
- Prolonged Paralysis : In individuals with neuromuscular disorders like myasthenia gravis, prolonged effects may be observed .
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety of this compound in various clinical scenarios:
Mechanism of Action
Atracurium besylate works by competitively binding to cholinergic receptor sites on the motor end-plate, thereby inhibiting the action of acetylcholine . This prevents the activation of the receptor-channel complex, leading to muscle relaxation. The neuromuscular block can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Atracurium besylate is often compared with other neuromuscular blocking agents such as:
Cisthis compound: A stereoisomer of this compound with similar properties but fewer side effects.
Succinylcholine: A depolarizing neuromuscular blocker with a rapid onset of action but several undesirable side effects.
Pancuronium: A non-depolarizing neuromuscular blocker with a longer duration of action but more cardiovascular side effects.
This compound besylate is unique in that it undergoes Hofmann elimination, allowing it to be metabolized independently of liver and kidney function .
Biological Activity
Atracurium besylate is a non-depolarizing neuromuscular blocker widely used in clinical anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures. Its mechanism of action primarily involves competitive antagonism at the neuromuscular junction, specifically targeting the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.
This compound acts by binding to the alpha subunits of nAChRs, preventing acetylcholine from exerting its effect. This competitive inhibition leads to muscle paralysis, which is crucial during surgical interventions. The neuromuscular blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine and edrophonium, which increase the concentration of acetylcholine at the neuromuscular junction .
Pharmacokinetics
This compound has a relatively short half-life of approximately 20 minutes, making it suitable for procedures requiring rapid onset and offset of neuromuscular blockade. It undergoes a unique metabolic pathway involving non-specific plasma esterases and tissue esterases, leading to the formation of laudanosine and other metabolites, which are generally considered less active . Notably, this compound's pharmacokinetics are not significantly affected by renal function, making it a preferred choice for patients with compromised renal systems .
Clinical Efficacy and Studies
Recent studies have highlighted this compound's efficacy compared to other neuromuscular blockers. For instance, a clinical trial comparing this compound with cis-atracurium demonstrated that this compound provided superior laryngeal relaxation conditions in pediatric patients undergoing surgery. The study reported an excellent laryngeal intubation score in 53.8% of patients receiving this compound compared to only 19.2% in the cis-atracurium group (p < 0.001)【2】【5】.
Table 1: Comparative Efficacy of this compound vs. Cis-Atracurium
Parameter | This compound (0.5 mg/kg) | Cis-Atracurium (0.1 mg/kg) | p-value |
---|---|---|---|
Excellent intubation conditions | 53.8% | 19.2% | <0.001 |
Mean arterial blood pressure (mmHg) | 76.75 ± 11.22 | 73.42 ± 8.52 | 0.134 |
Peripheral oxygen saturation (%) | 99.86 ± 0.40 | 100.00 ± 0.00 | 0.011 |
Biological Activity in Cancer Research
Emerging research has also explored this compound's potential beyond anesthesia, particularly its effects on glioblastoma stem cells (GSCs). A study indicated that this compound significantly inhibited the clonogenic capacity of GSC lines, promoting astroglial differentiation while not affecting neuronal differentiation【4】. This suggests a possible application in oncology as a therapeutic agent targeting cancer stem cells.
Table 2: Effects of this compound on GSC Differentiation
Concentration (μM) | GFAP:GFP Expressing Cells (%) |
---|---|
Control (DMSO) | 5.3% |
3 μM | 15.4% |
10 μM | 81.1% |
20 μM | 86.8% |
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is associated with some adverse effects, including hypotension and flushing due to histamine release【1】【6】. Monitoring hemodynamic parameters is essential during administration, especially in patients with cardiovascular instability.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study the neuromuscular blocking mechanism of atracurium in vitro?
To evaluate this compound's mechanism, researchers should employ acetylcholine (ACh) concentration–response assays using cell lines expressing nicotinic acetylcholine receptors (nAChRs). For example, dose-dependent shifts in ACh curves (e.g., EC50 changes) can quantify competitive antagonism at α1β1γδ (muscle-type) or α3β4 (ganglionic) receptors . Train-of-Four (TOF) monitoring in isolated nerve-muscle preparations is also critical for assessing blockade dynamics, with baseline T1 amplitude and TOF ratio (TOFR) as key endpoints .
Q. How should pharmacokinetic studies account for this compound’s isomer complexity?
this compound comprises ten isomers grouped into cis-cis (58%), cis-trans (36%), and trans-trans (6%) configurations. High-performance liquid chromatography (HPLC) with acidified methanol mobile phases is essential for separating isomer groups. In vitro stability assays must track each group’s degradation in buffer (pH 7.4, 37°C) and whole blood, noting differing half-lives (e.g., cis-cis: 23.3 min in blood vs. 57.1 min in buffer) . Human studies require plasma sampling and nonlinear mixed-effects modeling to estimate clearance rates (e.g., cis-cis: 5.3 ml·kg⁻¹·min⁻¹) .
Q. What protocols mitigate histamine release in preclinical studies of this compound?
Preclinical models (e.g., guinea pigs or human mast cell lines) should monitor plasma histamine levels post-administration. Slow infusion rates (≤0.5 mg·kg⁻¹·min⁻¹) reduce histamine-mediated hypotension. Cardiovascular parameters (blood pressure, heart rate) must be recorded continuously, with prophylactic H1/H2 antagonists considered in sensitive populations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s elimination pathways across in vitro and in vivo studies?
Discrepancies arise from pH instability in vitro (e.g., plasma pH drift increasing Hofmann elimination rates). To standardize conditions, use sealed, CO2-equilibrated blood samples (pH 7.4) and validate degradation kinetics via mass spectrometry. Contrasting results from Stiller et al. (plasma, pH unmonitored) and Fisher et al. (whole blood, pH-stabilized) highlight the need for pH control . In vivo, compartmental modeling must differentiate organ-based clearance (e.g., hepatic ester hydrolysis) from pH-dependent Hofmann degradation .
Q. What experimental designs quantify pharmacodynamic interactions between this compound and succinylcholine?
Closed-loop feedback systems are optimal. Administer succinylcholine first, then infuse this compound while maintaining 90% neuromuscular blockade. Fit cumulative dose data to the equation: Cumulative dose = D·(1 - e⁻ᵏᵗ) + Iss·t, where Iss (steady-state infusion rate) reflects synergism. Mann-Whitney U tests compare Iss between cohorts with/without succinylcholine pre-treatment .
Q. Why do this compound’s isomers exhibit divergent pharmacokinetics, and how does this impact dosing regimens?
The cis-trans group decays biphasically (half-lives: 2.3 min and 22.1 min in blood), while cis-cis follows monoexponential decay (23.3 min). Trans-trans isomers degrade too rapidly for accurate quantification. Population pharmacokinetic models must incorporate isomer-specific clearance rates to avoid underdosing/overdosing. For prolonged blockade, cis-cis-dominated formulations may offer more predictable profiles .
Q. How can in vitro models replicate clinical conditions to study this compound’s ganglionic vs. neuromuscular effects?
Use heterologous expression systems (e.g., Xenopus oocytes) for α3β4 (ganglionic) and α1β1γδ (muscle) nAChRs. Apply this compound alongside ACh to assess open-channel blockade (non-competitive inhibition) at ganglionic receptors, evidenced by insensitivity to ACh concentration increases. Compare IC50 values between receptor subtypes .
Q. Methodological Best Practices
Q. What statistical approaches are optimal for analyzing TOF recovery data in this compound studies?
Use repeated-measures ANOVA to compare TOFR recovery times (e.g., TOFR ≥0.9) across doses. Kaplan-Meier survival analysis can model time-to-recovery, with Cox proportional hazards regression adjusting for covariates (e.g., age, renal function) .
Q. How should researchers validate HPLC assays for this compound isomer quantification?
Perform linearity tests (1–100 µg/ml), precision/reproducibility assessments (intra-day/inter-day CV <5%), and spike-recovery experiments in biological matrices. Cross-validate with LC-MS/MS for isomer-specific fragmentation patterns .
Q. What in vitro models best predict this compound’s histamine release potential in humans?
Human-derived mast cell cultures (e.g., LAD2 cells) are superior to animal models. Stimulate cells with this compound (0.1–10 µM) and measure β-hexosaminidase release or intracellular calcium flux. Correlate results with clinical histamine elevation data from Phase I trials .
Properties
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLJKQTIDHPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N2O12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64228-81-5 (besylate) | |
Record name | Atracurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043726 | |
Record name | Atracurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-05 g/L | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64228-79-1 | |
Record name | Atracurium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atracurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atracurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atracurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 194 °C | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.